molecular formula C6H7ClN2O B1380973 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one CAS No. 1441769-24-9

3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one

Cat. No. B1380973
CAS RN: 1441769-24-9
M. Wt: 158.58 g/mol
InChI Key: HTAAYUPTIQIFCP-UHFFFAOYSA-N
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Description

“3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.59 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 . This code provides a specific string of characters representing the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C .

Scientific Research Applications

Chemical Synthesis

This compound is used as a starting material in multi-step reactions for the synthesis of various biologically active molecules. For example, it can be involved in reactions such as reduction, oxidation, nucleophilic addition, and condensation to create novel compounds with potential biological activities .

Insecticide Development

The methods for synthesizing this compound are useful for preparing certain anthranilamide compounds that serve as insecticides. Notable examples include chlorantraniliprole and cyantraniliprole, which are significant in agricultural pest control .

Antimicrobial Activity

Compounds synthesized from this chemical have been evaluated for their antimicrobial activity against various bacteria and fungi, indicating its potential use in developing new antimicrobial agents .

Biological Potential of Derivatives

Derivatives of this compound exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This highlights its importance in pharmaceutical research and drug development .

Pharmacological Activities

The compound’s derivatives show a range of pharmacological activities such as antibacterial, antitumor, antidiabetic, anti-allergic, and antifungal activities. This versatility makes it a valuable compound for therapeutic research .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3-amino-5-chloro-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAAYUPTIQIFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in analogy to the procedure for Step E5, but 5-chloro-1-methyl-3-nitro-1H-pyridin-2-one (Step L5) was used instead of 3-chloro-1-methyl-5-nitro-1H-pyridin-2-one to afford the title compound as a gray solid. ESI-MS: tR=0.54 min, [M+H]+ 159/161 (LC-MS 1).
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